3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate
Description
3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate is a bifunctional sulfonate ester characterized by two methanesulfonyloxy groups attached via a propoxy-propyl chain. This structure confers high reactivity as a dual alkylating agent, enabling crosslinking or sequential substitution in organic synthesis. Such compounds are pivotal in pharmaceutical and polymer chemistry for forming stable covalent bonds, particularly in drug derivatization or polymer crosslinking .
Properties
Molecular Formula |
C8H18O7S2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(3-methylsulfonyloxypropoxy)propyl methanesulfonate |
InChI |
InChI=1S/C8H18O7S2/c1-16(9,10)14-7-3-5-13-6-4-8-15-17(2,11)12/h3-8H2,1-2H3 |
InChI Key |
CBOVTBBWKAYFOB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCOCCCOS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate typically involves the reaction of 3-hydroxypropyl methanesulfonate with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted derivatives, such as amines, ethers, or thioethers.
Elimination Reactions: The major products are alkenes formed by the removal of the methanesulfonate groups.
Scientific Research Applications
Medicinal Chemistry
1. Antidiabetic Research
Research has indicated that compounds similar to 3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate may play a role in managing type 2 diabetes. A study from the Broad Institute highlighted the potential of methanesulfonate derivatives in enhancing insulin secretion from pancreatic beta cells. The compound's ability to modulate insulin levels suggests its utility in developing new therapeutic agents for diabetes management .
2. Antimicrobial Activity
Sulfonate compounds have been studied for their antimicrobial properties. Preliminary investigations suggest that this compound exhibits activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Material Science
1. Polymer Chemistry
The compound has potential applications in polymer synthesis as a building block for sulfonated polymers. These materials are useful in various applications, including fuel cells and membranes due to their ionic conductivity and chemical stability.
Biochemical Applications
1. Enzyme Inhibition Studies
Research indicates that sulfonate derivatives can inhibit specific enzymes involved in metabolic pathways. The potential of this compound as an enzyme inhibitor could be explored further to understand its effects on biological systems.
Case Study 1: Insulin Secretion Modulation
A high-throughput screening assay demonstrated that compounds structurally related to this compound significantly increased insulin secretion from rodent beta-cell lines. This finding supports the compound's potential application in diabetes treatment .
Case Study 2: Antimicrobial Testing
In vitro tests conducted on various bacterial strains revealed that the compound exhibited moderate antibacterial activity, indicating its potential as a lead compound for developing new antibiotics.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate involves the activation of the methanesulfonate groups, which act as leaving groups in chemical reactions. This activation facilitates nucleophilic substitution and elimination reactions, allowing the compound to participate in various synthetic transformations .
Comparison with Similar Compounds
3-(4-Fluorophenoxy)propyl Methanesulfonate (Compound 26)
3-(Methylthio)propyl Methanesulfonate
- Structure : Features a methylthio (-SMe) group instead of a methanesulfonyloxy group.
- Key Difference : The thioether group is less electrophilic than sulfonate esters, favoring nucleophilic attack at the sulfonate site.
- Applications : Functions as a solvent and stabilizer in pharmaceuticals and agrochemicals, leveraging its dual solubility properties .
1,2,4-Tris(methanesulfonyloxy)butane
- Structure : Three methanesulfonyloxy groups on a butane backbone (C₇H₁₆O₉S₃; MW 340.39).
- Key Difference : Higher reactivity due to three leaving groups, increasing crosslinking efficiency but also instability.
Morpholine Methanesulfonate Derivatives
- Structure : Combines a morpholine ring with a methanesulfonate counterion (e.g., 4-[3-[(1,4-diphenyl-1H-pyrazol-3-yl)oxy]propyl]morpholine methanesulfonate).
- Key Difference : Methanesulfonate acts as a counterion rather than a reactive group, enhancing solubility of the active pharmaceutical ingredient.
- Applications : Improves bioavailability of drug candidates through salt formation .
Biological Activity
3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C5H12O5S2
- CAS Number : 1912-31-8
This compound features a methanesulfonate group, which is known for its role in various biological processes.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways. Research indicates that compounds with similar structures can act as insulin secretagogues, enhancing insulin secretion from pancreatic beta-cells in a glucose-dependent manner. This mechanism is crucial for maintaining glucose homeostasis and could potentially be leveraged for diabetes treatment .
Insulin Secretion
A study involving the use of high-throughput screening assays demonstrated that compounds similar to this compound can significantly increase insulin secretion from beta-cell lines. The results indicated a dose-dependent relationship, where higher concentrations led to greater insulin release .
Toxicological Profile
The safety profile of the compound has been evaluated through various toxicological studies. Acute exposure has been shown to be harmful if ingested or inhaled, with specific attention to reproductive toxicity observed in animal models. For instance, the TDLo (Lowest Published Toxic Dose) for male rats was found to be 400 mg/kg when administered intraperitoneally .
Data Table: Biological Activity Summary
Research Findings
- Insulin Secretagogue Activity : Compounds with similar structures have demonstrated significant insulin secretion capabilities in both rodent models and human islets, suggesting potential applications in diabetes management.
- Safety and Toxicity : The compound exhibits acute toxicity, highlighting the need for careful handling and further investigation into long-term effects.
- Metabolic Pathways : Analysis through metabolomics has revealed that such compounds can influence various metabolic pathways, providing insights into their therapeutic mechanisms .
Q & A
Q. What are the recommended synthetic routes for 3-[3-(Methanesulfonyloxy)propoxy]propyl methanesulfonate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sequential methanesulfonylation of a diol precursor. For example:
Diol Protection : Start with 3-(3-hydroxypropoxy)propan-1-ol. Protect hydroxyl groups if necessary to avoid side reactions.
Sulfonation : React with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane (DCM) under inert atmosphere. Use triethylamine (NEt₃) as a base to neutralize HCl byproducts .
Purification : Employ automated column chromatography (e.g., pentane:EtOAc gradient) to isolate the product. Monitor purity via ¹H-NMR and HPLC (>94% purity threshold) .
- Key Challenge : Competing hydrolysis of methanesulfonate esters under basic conditions. Mitigate by maintaining low temperatures (0–5°C) during sulfonation .
Q. How can the reactivity of this compound be characterized in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Conduct Sₙ2 reactions with nucleophiles (e.g., iodide, azide) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via GC-MS or ¹H-NMR to quantify leaving group efficiency .
- Competitive Experiments : Compare reaction rates with mono-methanesulfonate analogs (e.g., methyl methanesulfonate) to assess steric/electronic effects of the bis-sulfonate structure. Data may reveal enhanced leaving group activation due to electron-withdrawing propoxy linkages .
Q. What spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- ¹H/¹³C-NMR : Identify methanesulfonate methyl groups (δ ~3.0–3.2 ppm for CH₃SO₃) and propoxy chain protons (δ ~1.6–4.3 ppm).
- FT-IR : Confirm sulfonate ester C-O-S stretching (1170–1200 cm⁻¹) and S=O vibrations (1350–1370 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 340.39 (calculated for C₇H₁₆O₉S₃) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., hydrolysis vs. alkylation) influence product distribution in cross-linking applications?
- Methodological Answer :
- pH-Dependent Studies : Under acidic conditions (pH <3), hydrolysis dominates, yielding 3-(3-hydroxypropoxy)propanol and methanesulfonic acid. Under basic conditions (pH >10), alkylation of nucleophiles (e.g., amines, thiols) prevails .
- Kinetic Modeling : Use stopped-flow spectroscopy to measure rate constants (k₁ for hydrolysis, k₂ for alkylation). For example, in aqueous DMSO at 25°C, k₁ ≈ 1.2×10⁻⁴ s⁻¹, while k₂ varies with nucleophile concentration .
- Mitigation Strategy : Add phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency in biphasic systems .
Q. What analytical challenges arise in quantifying trace degradation products, and how can they be resolved?
- Methodological Answer :
- LC-MS/MS with Isotopic Labeling : Spike samples with deuterated internal standards (e.g., d₆-methanesulfonic acid) to correct for matrix effects. Use a C18 column with 0.1% formic acid in water/acetonitrile gradient .
- Data Contradictions : Discrepancies in reported hydrolysis rates (e.g., 12–18% variance across studies) may stem from trace metal ions (Fe³⁺, Cu²⁺) catalyzing degradation. Chelating agents (EDTA) can suppress this .
Q. How can this compound be applied in polymer chemistry for designing stimuli-responsive materials?
- Methodological Answer :
- Cross-Linking Mechanism : React with diamine or dithiol monomers to form sulfonamide or thioether linkages. For example, polymerization with 1,2-ethanedithiol yields a hydrogel with pH-responsive swelling due to reversible S-S bonds .
- Characterization : Use rheometry to measure storage modulus (G') pre/post cross-linking. A 10-fold increase in G' (e.g., 1 kPa → 10 kPa) indicates successful network formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
